3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione
Description
The compound 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione (hereafter referred to as the "target compound") is a benzothiazole-thione derivative featuring a 1-methyl-2-phenyl-substituted indole moiety linked via a methylene bridge. The benzothiazole-thione core is a sulfur-containing heterocycle known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-[(1-methyl-2-phenylindol-3-yl)methyl]-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2S2/c1-24-19-12-6-5-11-17(19)18(22(24)16-9-3-2-4-10-16)15-25-20-13-7-8-14-21(20)27-23(25)26/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXYLXERNFRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indole derivatives . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step often involves coupling the indole and benzo[d]thiazole units under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione. For instance, derivatives containing indole and thiazole rings have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar thiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. Studies utilizing disc diffusion methods have shown that these compounds can inhibit the growth of pathogens such as Bacillus cereus and Staphylococcus aureus.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. The indole and benzo[d]thiazole moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-((1H-Indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione (Compound 10)
- Structure : Lacks the 1-methyl and 2-phenyl substituents on the indole ring .
- Synthesis: Prepared via refluxing gramine with 1,3-thiazolidine-2-thione in ethanol, followed by crystallization .
- Physical Properties : Melting point 187–190°C, indicating high crystallinity .
3-Methylbenzo[d]thiazole-2(3H)-thione
- Structure : A simpler analog without the indole moiety, featuring a methyl group at position 3 .
- Synthesis: Typically synthesized via cyclocondensation of 2-aminothiophenol with thiourea .
- Key Difference : The lack of an indole ring diminishes opportunities for π-π interactions, likely reducing biological target affinity .
4-Phenyl-1,3-thiazole-2(3H)-thione
- Structure : Contains a phenyl group at position 4 of the thiazole ring instead of a benzothiazole system .
- Synthesis : Derived from nucleophilic substitution reactions involving phenacyl bromides .
- Key Difference: The thiazole-thione core (vs.
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Biological Activity
The compound 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is a thiazole derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety linked to a benzo[d]thiazole ring, which is known for its diverse biological activities. The thiazole ring contributes to the compound's potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that thiazole derivatives, including the compound , exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures possess IC50 values in the micromolar range against human cancer cells, suggesting strong antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung) | <10 |
| Similar Thiazole Derivative | U251 (glioblastoma) | 5.0 |
| Similar Thiazole Derivative | Jurkat (leukemia) | 8.0 |
The presence of electron-donating groups in the structure enhances its cytotoxicity by facilitating interactions with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. In vitro studies indicated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of M. tuberculosis over an extended period .
| Pathogen | Concentration (µg/mL) | Effect Duration |
|---|---|---|
| M. tuberculosis | 10 | 41 days |
| M. tuberculosis | 5 | 18 days |
| M. tuberculosis | 1 | 5 days |
These findings highlight the potential of this compound as a lead for developing new antibiotics amidst rising antibiotic resistance.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes may lead to increased permeability, resulting in cell lysis and death.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications on the phenyl and thiazole rings significantly influence biological activity, emphasizing the importance of electronic and steric factors .
Case Studies
Recent studies have explored various derivatives of thiazoles linked to indoles, showcasing their pharmacological potential:
- Study on Indole-Thiazole Derivatives : A series of compounds were synthesized and tested for their anticancer activity against multiple cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study focused on evaluating the efficacy of thiazole derivatives against resistant strains of bacteria, revealing promising results that warrant further investigation into their clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
